molecular formula C9H17N3O3 B605820 Azido-PEG1-t-butyl ester CAS No. 1374658-85-1

Azido-PEG1-t-butyl ester

Cat. No.: B605820
CAS No.: 1374658-85-1
M. Wt: 215.25
InChI Key: YQLWGRGAPJGNNQ-UHFFFAOYSA-N
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Description

Azido-PEG1-t-butyl ester: is a chemical compound belonging to the class of azidoesters It is characterized by the presence of an azido group (-N3) attached to an ethoxy group, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-azidoethoxy)propanoate typically involves the reaction of tert-butyl 3-(2-hydroxyethoxy)propanoate with sodium azide. The reaction is carried out in an appropriate solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperature conditions to ensure the formation of the azido group.

Industrial Production Methods: Industrial production of tert-butyl 3-(2-azidoethoxy)propanoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Azido-PEG1-t-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, DMSO or acetonitrile as solvents.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Substitution: Formation of various substituted ethoxypropanoates.

    Reduction: Formation of tert-butyl 3-(2-aminoethoxy)propanoate.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

Chemistry: Azido-PEG1-t-butyl ester is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers. Its azido group allows for versatile functionalization through click chemistry.

Biology and Medicine: In biological research, this compound is used in the development of bioconjugates and drug delivery systems. The azido group enables the attachment of various biomolecules, enhancing the specificity and efficacy of therapeutic agents.

Industry: In industrial applications, tert-butyl 3-(2-azidoethoxy)propanoate is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-azidoethoxy)propanoate primarily involves its azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reaction is highly specific and efficient, making it useful for the selective modification of molecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being modified .

Comparison with Similar Compounds

  • Tert-butyl 3-(2-aminoethoxy)propanoate
  • Tert-butyl 3-(2-hydroxyethoxy)propanoate
  • Tert-butyl 3-(2-cyanoethoxy)propanoate

Comparison: Azido-PEG1-t-butyl ester is unique due to its azido group, which imparts distinct reactivity compared to similar compounds. For instance, tert-butyl 3-(2-aminoethoxy)propanoate contains an amino group instead of an azido group, leading to different chemical behavior and applications. The azido group in tert-butyl 3-(2-azidoethoxy)propanoate allows for cycloaddition reactions, which are not possible with the amino or hydroxy analogs .

Properties

IUPAC Name

tert-butyl 3-(2-azidoethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)4-6-14-7-5-11-12-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLWGRGAPJGNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501190643
Record name Propanoic acid, 3-(2-azidoethoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374658-85-1
Record name Propanoic acid, 3-(2-azidoethoxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374658-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(2-azidoethoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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